Fosphenytoin-d10disodium

Description

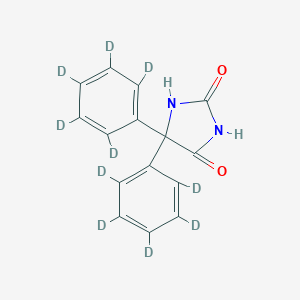

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-97-9 | |

| Record name | 65854-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fosphenytoin-d10 Disodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosphenytoin-d10 disodium (B8443419) is a deuterated analog of Fosphenytoin disodium, a water-soluble prodrug of the widely used anti-epileptic agent, Phenytoin. The incorporation of ten deuterium (B1214612) atoms into the Fosphenytoin molecule makes it a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides an in-depth overview of Fosphenytoin-d10 disodium, including its chemical properties, biological conversion, mechanism of action of its active metabolite, and its application in experimental protocols.

Chemical and Physical Properties

Fosphenytoin-d10 disodium is a stable, isotopically labeled compound. The deuterium atoms are typically located on the two phenyl rings of the molecule, which minimizes the kinetic isotope effect on its metabolic conversion to Phenytoin-d10. Key quantitative data for Fosphenytoin-d10 disodium and its non-deuterated counterpart are summarized in Table 1.

| Property | Fosphenytoin-d10 Disodium | Fosphenytoin Disodium | Phenytoin |

| Chemical Name | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate (B84403), disodium salt | 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt | 5,5-Diphenylhydantoin |

| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | C₁₆H₁₃N₂Na₂O₆P[1] | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 416.30 g/mol [2][3] | 406.24 g/mol [4] | 252.27 g/mol |

| Alternate CAS # | 92134-98-0 (non-labelled)[5] | 92134-98-0 | 57-41-0 |

| Solubility | Soluble in water | Soluble in water (142 mg/mL at 25°C) | Practically insoluble in water, soluble in ethanol (B145695) and acetone |

Note: The molecular weight of Fosphenytoin-d10 Disodium may vary slightly depending on the specific isotopic enrichment.

Biological Conversion and Mechanism of Action

Fosphenytoin itself is pharmacologically inactive. Following administration, it is rapidly and completely converted to the active anticonvulsant, Phenytoin, by endogenous alkaline phosphatases in the blood and tissues. This conversion also yields phosphate and formaldehyde, the latter of which is further metabolized to formate.

The primary mechanism of action of Phenytoin is the modulation of voltage-gated sodium channels in neurons. By binding to these channels, Phenytoin stabilizes them in their inactive state, which slows the rate of recovery of the channels and limits the repetitive firing of action potentials that underlies seizure activity.

Metabolic Conversion of Fosphenytoin

The metabolic pathway from Fosphenytoin to Phenytoin is a straightforward enzymatic hydrolysis.

References

Fosphenytoin-d10 Disodium: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosphenytoin (B1200035), a phosphate (B84403) ester prodrug of phenytoin, is a cornerstone in the management of status epilepticus. Its deuterated analog, Fosphenytoin-d10 disodium (B8443419), serves as a critical internal standard in bioanalytical studies, ensuring accurate quantification of fosphenytoin and its active metabolite, phenytoin. This technical guide provides an in-depth overview of the chemical properties of Fosphenytoin-d10 disodium, its metabolic conversion, and the mechanism of action of its active form. Detailed experimental protocols for its analysis are also presented, alongside visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Chemical Properties

Fosphenytoin-d10 disodium is a stable, isotopically labeled version of Fosphenytoin disodium. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Name | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate, disodium salt | [1] |

| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | [2] |

| Molecular Weight | 416.3 g/mol | [2] |

| CAS Number | 92134-98-0 (non-labeled) | [3] |

| Appearance | White to tan powder | |

| Solubility | Soluble in water (≥15 mg/mL) |

Metabolic Conversion and Mechanism of Action

Fosphenytoin itself is pharmacologically inactive. Following parenteral administration, it undergoes rapid and complete hydrolysis by tissue and plasma phosphatases to yield the active anticonvulsant, phenytoin. This conversion also produces phosphate and formaldehyde, the latter of which is subsequently metabolized to formate.

The therapeutic action of Fosphenytoin is therefore attributable to phenytoin. Phenytoin exerts its anticonvulsant effects by modulating voltage-gated sodium channels in neuronal cell membranes. It preferentially binds to the inactivated state of these channels, prolonging their refractory period and thereby limiting the sustained high-frequency repetitive firing of action potentials that is characteristic of seizures.

References

An In-depth Technical Guide on the Core Mechanism of Action of Fosphenytoin-d10 Disodium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fosphenytoin (B1200035) is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2] Its primary mechanism of action is attributable to its active metabolite, phenytoin, which modulates voltage-gated sodium channels in neuronal membranes.[3][4] This guide provides a detailed technical overview of the mechanism of action, beginning with the bioconversion of fosphenytoin and culminating in the molecular interactions of phenytoin with its target. The potential implications of deuteration in the Fosphenytoin-d10 disodium (B8443419) variant are also discussed based on established pharmacological principles.

Fosphenytoin-d10 Disodium: An Overview

Fosphenytoin-d10 disodium is a deuterated analog of fosphenytoin.[5] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a molecule.[6][7][8] The core mechanism of action of Fosphenytoin-d10 disodium is expected to be identical to that of fosphenytoin, with the key difference likely residing in its metabolic stability and resulting pharmacokinetics due to the kinetic isotope effect.[9]

Bioconversion to Phenytoin

Upon parenteral administration, fosphenytoin is rapidly and completely hydrolyzed by endogenous phosphatases present in the liver and red blood cells to yield the active drug, phenytoin.[1][2][3] This conversion process also produces phosphate and formaldehyde (B43269) as byproducts.[10][11] The formaldehyde is further metabolized to formate.[11]

Conversion Kinetics

The conversion of fosphenytoin to phenytoin is a rapid process, with a reported half-life of approximately 7 to 15 minutes.[2][3][4]

| Parameter | Value | Reference |

| Conversion Half-Life | 7-15 minutes | [2][3][4] |

| Bioavailability (as Phenytoin) | ~100% (IV or IM) | [3] |

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant properties of phenytoin are primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) in neurons.[4][12][13] Phenytoin exerts a state-dependent and use-dependent blockade of these channels, which contributes to its efficacy in suppressing the high-frequency, repetitive firing of action potentials that are characteristic of seizures.[1][14][15]

State-Dependent Binding

Phenytoin exhibits a higher affinity for the inactivated state of voltage-gated sodium channels compared to the resting or open states.[1][14][16] By preferentially binding to and stabilizing the inactivated conformation, phenytoin prolongs the refractory period of the neuron, thereby reducing its ability to fire action potentials at a high frequency.[4][17]

Use-Dependent Blockade

The blocking effect of phenytoin is more pronounced in neurons that are firing rapidly.[14][15] This is because more frequent depolarization leads to a greater proportion of sodium channels being in the open and inactivated states, the conformations to which phenytoin binds with higher affinity. This use-dependent action allows phenytoin to selectively target hyperexcitable neuronal circuits involved in seizure activity while having a lesser effect on normal neuronal transmission.[13]

Molecular Binding Site

Studies have indicated that phenytoin binds to a receptor site within the inner pore of the voltage-gated sodium channel.[1] Key residues in the S6 transmembrane segment of domain IV, specifically phenylalanine (F1764) and tyrosine (Y1771), have been identified as being crucial for the binding of phenytoin.[16]

Quantitative Binding and Kinetic Data

| Parameter | Value | Condition | Reference |

| Binding Affinity (Kd) | |||

| Inactivated State | ~9 to 19 µM | Rat hippocampal neurons | [16] |

| Resting State | >100 µM | Reduced membrane potentials | [1] |

| IC50 | |||

| Tonic Block (MDA-MB-231 cells) | ~10 µM | [18] | |

| INa Inhibition | 72.6 ± 22.5 µM | Rat hippocampal CA1 neurons | [6] |

| [³H]-BTX-B Binding | 40 µM | [19] |

Anticipated Effects of Deuteration in Fosphenytoin-d10 Disodium

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[7][9] The increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond.

Expected Consequences of Deuteration:

-

Reduced Rate of Metabolism: The deuteration at metabolically active sites on the phenytoin molecule is expected to slow its enzymatic breakdown.

-

Increased Half-Life: A slower metabolic rate would likely lead to a longer plasma half-life of phenytoin derived from Fosphenytoin-d10 disodium.[7]

-

Altered Pharmacokinetic Profile: The overall exposure (AUC) to the active drug may be increased.

-

Potential for Lower Dosing Frequency: A longer half-life could potentially allow for less frequent administration.[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

Objective: To measure the effect of phenytoin on voltage-gated sodium currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific sodium channel subtypes).

Methodology:

-

Cell Preparation: Culture neurons or HEK293 cells expressing the desired sodium channel subtype on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

-

Data Acquisition: Apply voltage-step protocols to elicit sodium currents. For example, to assess use-dependent block, a train of depolarizing pulses is applied.

-

Drug Application: Perfuse the recording chamber with the external solution containing phenytoin at the desired concentration.

-

Data Analysis: Measure the peak sodium current amplitude and inactivation kinetics before and after drug application. Calculate the percentage of block and analyze the voltage- and use-dependence of the block.[21][22]

Radioligand Binding Assay for Determining Binding Affinity

Objective: To determine the binding affinity (Ki) of phenytoin for the voltage-gated sodium channel.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the sodium channel in a suitable buffer and prepare a membrane fraction by differential centrifugation.[23]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the sodium channel (e.g., [³H]batrachotoxin-A 20-α-benzoate, [³H]BTX-B), and varying concentrations of unlabeled phenytoin.[19][23]

-

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.[24]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[23][24]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled phenytoin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[24][25]

Visualizations

Signaling Pathway: Fosphenytoin Bioconversion and Action

Caption: Bioconversion of Fosphenytoin-d10 and its action on voltage-gated sodium channels.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment to study sodium channel modulation.

Logical Relationship: State-Dependent Binding of Phenytoin

Caption: Logical relationship between neuronal firing rate, Na+ channel state, and phenytoin affinity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. neurology.org [neurology.org]

- 3. Fosphenytoin: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Phenytoin: Reminders and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 10. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. litfl.com [litfl.com]

- 16. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 18. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Synthesis of Fosphenytoin-d10 Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Fosphenytoin-d10 disodium (B8443419), an isotopically labeled version of the anticonvulsant prodrug, Fosphenytoin (B1200035). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the drug's mechanism of action to support research and development efforts.

Introduction

Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used antiepileptic medication.[1] Upon administration, fosphenytoin is rapidly converted by endogenous phosphatases to phenytoin, which is the active anticonvulsant agent.[1] The deuterated analog, Fosphenytoin-d10, in which the ten hydrogen atoms of the two phenyl rings are replaced with deuterium, is a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods. This guide outlines a multi-step synthesis to obtain Fosphenytoin-d10 disodium, commencing from commercially available deuterated starting materials.

Synthetic Pathway Overview

The synthesis of Fosphenytoin-d10 disodium can be conceptualized as a three-stage process:

-

Synthesis of Benzil-d10: The initial step involves the synthesis of the deuterated diketone, Benzil-d10, a key intermediate.

-

Synthesis of Phenytoin-d10: Benzil-d10 is then cyclized with urea (B33335) to form the deuterated active pharmaceutical ingredient, Phenytoin-d10.

-

Synthesis of Fosphenytoin-d10 Disodium: Finally, Phenytoin-d10 is converted to its phosphate ester prodrug, Fosphenytoin-d10, and subsequently to its disodium salt for enhanced solubility and stability.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Fosphenytoin-d10 disodium.

Experimental Protocols

Stage 1: Synthesis of Benzil-d10

3.1.1. Synthesis of Benzoin-d10 from Benzaldehyde-d6

-

Reaction: Benzaldehyde-d6 undergoes a benzoin (B196080) condensation reaction catalyzed by thiamine hydrochloride to yield Benzoin-d10.

-

Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride in ethanol (B145695).

-

Add a solution of sodium hydroxide (B78521) in water dropwise with stirring.

-

To this solution, add Benzaldehyde-d6.

-

Reflux the mixture for 1.5-2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated Benzoin-d10 by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure Benzoin-d10.

-

3.1.2. Synthesis of Benzil-d10 from Benzoin-d10

-

Reaction: Benzoin-d10 is oxidized to Benzil-d10 using a suitable oxidizing agent such as copper(II) acetate (B1210297) and ammonium (B1175870) nitrate.

-

Procedure:

-

In a round-bottom flask, dissolve Benzoin-d10 in glacial acetic acid.

-

Add a catalytic amount of copper(II) acetate and ammonium nitrate.

-

Heat the mixture to reflux for 1-2 hours. The color of the reaction mixture will change from blue to green.

-

Cool the reaction mixture and pour it into ice-water with stirring.

-

Collect the yellow precipitate of Benzil-d10 by vacuum filtration.

-

Wash the solid with water and recrystallize from ethanol to yield pure Benzil-d10.

-

Stage 2: Synthesis of Phenytoin-d10 from Benzil-d10

-

Reaction: Benzil-d10 undergoes a condensation reaction with urea in the presence of a base, followed by an intramolecular rearrangement (a benzilic acid-type rearrangement) to form the five-membered hydantoin (B18101) ring of Phenytoin-d10.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Benzil-d10 and urea in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours.

-

After cooling, pour the reaction mixture into water.

-

Filter the solution to remove any insoluble byproducts.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6 to precipitate the Phenytoin-d10.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude Phenytoin-d10 from ethanol to obtain the pure product.

-

Stage 3: Synthesis of Fosphenytoin-d10 Disodium

3.3.1. Synthesis of 3-(Hydroxymethyl)phenytoin-d10

-

Reaction: Phenytoin-d10 is reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group at the N-3 position of the hydantoin ring.

-

Procedure:

-

Suspend Phenytoin-d10 in water and add potassium carbonate.

-

Add an aqueous solution of formaldehyde.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Collect the solid product by filtration, wash with water, and dry to yield 3-(Hydroxymethyl)phenytoin-d10.

-

3.3.2. Synthesis of 3-(Chloromethyl)phenytoin-d10

-

Reaction: The hydroxyl group of 3-(Hydroxymethyl)phenytoin-d10 is converted to a chloro group using a chlorinating agent like phosphorus trichloride (B1173362).

-

Procedure:

-

Suspend 3-(Hydroxymethyl)phenytoin-d10 in a suitable solvent such as dichloromethane.

-

Cool the suspension in an ice bath and add phosphorus trichloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion.

-

Carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 3-(Chloromethyl)phenytoin-d10.

-

3.3.3. Synthesis of Dibenzyl Fosphenytoin-d10

-

Reaction: 3-(Chloromethyl)phenytoin-d10 is condensed with silver dibenzyl phosphate to form the protected phosphate ester.

-

Procedure:

-

Dissolve 3-(Chloromethyl)phenytoin-d10 and silver dibenzyl phosphate in a suitable solvent like benzene.

-

Reflux the mixture for several hours, protecting it from light.

-

Cool the reaction mixture and filter to remove the silver chloride precipitate.

-

Evaporate the solvent from the filtrate to obtain the crude Dibenzyl Fosphenytoin-d10.

-

3.3.4. Synthesis of Fosphenytoin-d10

-

Reaction: The benzyl (B1604629) protecting groups are removed from Dibenzyl Fosphenytoin-d10 by catalytic hydrogenation.

-

Procedure:

-

Dissolve Dibenzyl Fosphenytoin-d10 in a suitable solvent such as ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield Fosphenytoin-d10.

-

3.3.5. Synthesis of Fosphenytoin-d10 Disodium

-

Reaction: Fosphenytoin-d10 is treated with sodium hydroxide to form the water-soluble disodium salt.

-

Procedure:

-

Dissolve Fosphenytoin-d10 in methanol.

-

Add a stoichiometric amount of sodium hydroxide solution.

-

Stir the mixture until a clear solution is obtained.

-

Evaporate the solvent to obtain Fosphenytoin-d10 disodium as a solid.

-

Quantitative Data Summary

The following table summarizes the expected yields and purity for the non-deuterated synthesis of Fosphenytoin. Similar yields can be anticipated for the deuterated analog, although optimization may be required.

| Reaction Stage | Product | Reported Yield (%) | Reported Purity (%) | Reference |

| Synthesis of Fosphenytoin from Phenytoin (overall) | Fosphenytoin Sodium | 78 | 99.5 (HPLC) |

Mechanism of Action: Signaling Pathway

Fosphenytoin acts as a prodrug, being rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels in neurons.

Caption: Mechanism of action of Fosphenytoin.

Phenytoin stabilizes the inactive state of voltage-gated sodium channels, making them less available to open. This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing at a high frequency, as is characteristic of seizure activity. By prolonging the refractory period of the neuron, phenytoin suppresses the sustained high-frequency repetitive firing of action potentials, thereby preventing the spread of seizures.[1]

Conclusion

This technical guide outlines a comprehensive and feasible synthetic route for Fosphenytoin-d10 disodium, a crucial tool for advanced pharmaceutical research. The provided experimental protocols, data summary, and mechanistic diagrams are intended to facilitate the successful synthesis and application of this isotopically labeled compound in drug development and clinical research settings. Researchers should note that while the described pathway is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve desired yields and purity for the deuterated species. Standard laboratory safety precautions should be strictly adhered to throughout all experimental procedures.

References

Fosphenytoin-d10 disodium certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fosphenytoin-d10 disodium (B8443419) salt, a deuterated analog of Fosphenytoin disodium salt. This document is intended to serve as a resource for researchers and professionals involved in drug development and analysis, offering key data, plausible experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

Fosphenytoin-d10 disodium salt is a stable, isotopically labeled form of Fosphenytoin, which serves as a prodrug to Phenytoin, a widely used anticonvulsant.[1][2][3] The deuteration is a valuable tool in pharmacokinetic and metabolic studies.[4] While a specific Certificate of Analysis was not publicly available, the following table summarizes the typical quantitative data gathered from various suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃D₁₀N₂Na₂O₆P | MedChemExpress[4] |

| C₁₆H₃D₁₀N₂O₆P. ₂ Na | Axios Research | |

| Molecular Weight | 416.3 g/mol | MedChemExpress |

| 370.32 + 2*22.99 g/mol | Axios Research, Clinivex | |

| Purity (typical) | ≥99% (by HPLC) | Selleck Chemicals |

| Appearance | Clear, colorless to pale yellow, sterile solution | U.S. FDA |

| pH | 8.6 to 9.0 | U.S. FDA |

Plausible Experimental Protocols

The following are representative experimental protocols for the analysis of Fosphenytoin-d10 disodium salt, based on established methods for Fosphenytoin sodium.

a) Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A common method for determining the purity of Fosphenytoin and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and a suitable organic solvent like acetonitrile (B52724). For example, a mixture of buffer and acetonitrile in a 35:65 ratio has been described for Fosphenytoin sodium analysis.

-

Detection: UV detection at an appropriate wavelength.

-

Standard Preparation: A reference standard of Fosphenytoin-d10 disodium salt is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.12 mg/mL).

-

Sample Preparation: The sample is prepared in the same manner as the standard solution.

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity is confirmed by comparing the retention time of the sample's main peak with that of the reference standard.

b) Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of the compound.

-

Instrumentation: A high-resolution mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass spectrum will show a peak corresponding to the molecular ion of Fosphenytoin-d10, confirming its isotopic labeling and molecular weight.

Visualized Workflows and Pathways

To aid in the understanding of the analytical process and the metabolic fate of Fosphenytoin, the following diagrams have been generated.

References

A Technical Guide to Fosphenytoin-d10 Disodium: Properties, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fosphenytoin-d10 disodium (B8443419), a deuterated analog of the anticonvulsant prodrug Fosphenytoin. This document details its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.

Core Physicochemical and Pharmacokinetic Data

Fosphenytoin-d10 disodium is primarily utilized as an internal standard in analytical and pharmacokinetic studies of Fosphenytoin. Its physicochemical and pharmacokinetic properties are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₃D₁₀N₂Na₂O₆P | |

| Synonym | (2,5-dioxo-4,4-bis(phenyl-d5)imidazolidin-1-yl)methyl dihydrogen phosphate, sodium salt (1:2) | [1][2] |

| Molecular Weight | 416.3 g/mol | |

| Conversion Half-life to Phenytoin | 7-15 minutes | |

| Bioavailability of derived Phenytoin | Approximately 100% (IV or IM administration) | |

| Plasma Protein Binding | 93-98% |

Mechanism of Action: From Prodrug to Active Anticonvulsant

Fosphenytoin itself is pharmacologically inactive. Its therapeutic effects are realized after its rapid and complete conversion to Phenytoin. This biotransformation is catalyzed by endogenous phosphatases present in the blood and tissues.

The active metabolite, Phenytoin, exerts its anticonvulsant effects by modulating voltage-gated sodium channels in neurons. Specifically, Phenytoin stabilizes the inactive state of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity. This action is both voltage- and use-dependent.

Experimental Protocols

Quantification of Fosphenytoin and Phenytoin

Accurate quantification of Fosphenytoin and its active metabolite Phenytoin is crucial for pharmacokinetic and toxicokinetic studies. Immunoassays may show cross-reactivity between Fosphenytoin and Phenytoin, leading to an overestimation of Phenytoin concentrations before the complete conversion of the prodrug. Therefore, chromatographic methods are preferred for accurate determination.

A common approach involves the use of alkaline phosphatase to completely convert Fosphenytoin to Phenytoin ex vivo, allowing for the calculation of the initial Fosphenytoin concentration.

Studying Use-Dependent Sodium Channel Blockade

The use-dependent blockade of sodium channels by Phenytoin can be investigated using patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to voltage changes and the presence of a blocker.

Methodology:

-

Cell Preparation: Utilize cells expressing the sodium channel of interest (e.g., HEK293 cells) for whole-cell patch-clamp recording.

-

Tonic Block Assessment: Perfuse the cell with the desired concentration of the blocker and apply low-frequency stimulation until a steady-state (tonic) block is achieved.

-

Use-Dependent Block Assessment: Employ a high-frequency train of depolarizing pulses. The development of block as channels cycle through the open and inactivated states is indicative of use-dependent inhibition. A hyperpolarized holding potential (e.g., -120 mV) is recommended to ensure most channels are in the resting state before the pulse train.

-

Data Analysis: Record the peak inward current for each pulse. The reduction in current amplitude with successive pulses at high frequency demonstrates use-dependent block.

Conclusion

Fosphenytoin-d10 disodium is an essential tool for the preclinical and clinical development of Fosphenytoin, enabling precise and accurate bioanalytical measurements. A thorough understanding of the conversion of Fosphenytoin to Phenytoin and the subsequent interaction of Phenytoin with voltage-gated sodium channels is fundamental for interpreting pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the robust investigation of this important anticonvulsant agent.

References

In-Depth Technical Guide: Isotopic Purity of Fosphenytoin-d10 Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosphenytoin-d10 disodium (B8443419) is the deuterated analog of Fosphenytoin disodium, a water-soluble prodrug of phenytoin. It serves as a valuable internal standard in pharmacokinetic and metabolic studies, as well as in clinical and forensic analysis, due to its mass shift from the unlabeled parent drug. The incorporation of ten deuterium (B1214612) atoms onto the two phenyl rings of the molecule allows for sensitive and specific quantification by mass spectrometry. The isotopic purity of this standard is a critical parameter that directly impacts the accuracy and reliability of analytical data. This guide provides a comprehensive overview of the methods used to determine the isotopic purity of Fosphenytoin-d10 disodium, including detailed experimental protocols and data interpretation.

Synthesis and Isotopic Labeling

The synthesis of Fosphenytoin-d10 disodium involves the use of deuterated starting materials. While specific proprietary synthesis methods may vary between manufacturers, a general synthetic pathway can be inferred from the synthesis of non-deuterated Fosphenytoin. A plausible route involves the use of deuterated diphenylhydantoin as a key intermediate.

Conceptual Synthetic Pathway:

A potential synthetic route for Fosphenytoin-d10 disodium is outlined below. This pathway is a conceptual illustration based on known organic chemistry principles and published syntheses of the non-deuterated compound.

Figure 1: Conceptual synthetic pathway for Fosphenytoin-d10 disodium.

The critical step is the introduction of deuterium atoms, which is typically achieved by using deuterated benzene (B151609) in the synthesis of the diphenylhydantoin core. The efficiency of this deuteration step and the purity of the deuterated starting materials are paramount in achieving high isotopic enrichment in the final product.

Isotopic Purity Assessment: Methodologies

The determination of isotopic purity for deuterated compounds like Fosphenytoin-d10 disodium relies on sophisticated analytical techniques capable of differentiating between molecules with varying numbers of deuterium atoms. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic distribution. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals of the desired d10 isotopologue from the less-deuterated species (d9, d8, etc.) and the unlabeled compound (d0).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the accurate quantification of isotopic distribution.

Table 1: LC-MS/MS Experimental Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) |

| Scan Mode | Full Scan (m/z 300-500) |

| Monitored Ions (Precursor) | [M-H]⁻ for Fosphenytoin-d10, d9, d8...d0 |

| Resolution | > 70,000 FWHM |

The workflow for this analysis is depicted below:

Figure 2: Workflow for LC-MS/MS based isotopic purity analysis.

Data Analysis and Interpretation

The full scan mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Fosphenytoin. The relative abundance of each peak is used to calculate the isotopic purity.

Table 2: Hypothetical Isotopic Distribution Data for Fosphenytoin-d10 Disodium

| Isotopologue | Relative Abundance (%) |

| d10 | 98.5 |

| d9 | 1.2 |

| d8 | 0.2 |

| d7 | <0.1 |

| ... | ... |

| d0 | <0.01 |

| Total Isotopic Purity | >99% (sum of d1 to d10) |

Note: This data is illustrative. Actual values are lot-specific and should be obtained from the Certificate of Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information on isotopic purity and can also confirm the position of the deuterium labels. While ¹H NMR can be used to detect residual protons, ³¹P NMR is particularly useful for Fosphenytoin, as it contains a single phosphorus atom, providing a clean signal for analysis.

Experimental Protocol: Quantitative NMR (qNMR)

¹H NMR: In a highly deuterated compound like Fosphenytoin-d10, the signals from the remaining non-deuterated positions will be very small. By comparing the integral of these residual proton signals to the integral of a known internal standard, the percentage of the non-deuterated species can be quantified.

³¹P NMR: Since there is only one phosphorus atom in the molecule, the ³¹P NMR spectrum will show a single peak (or a multiplet if coupled to nearby protons or deuterium). The presence of different isotopologues can sometimes lead to slight shifts or broadening of this peak. Quantitative ³¹P NMR can be used to determine the overall purity of the compound against a certified reference standard.

Table 3: NMR Experimental Parameters

| Parameter | ¹H NMR | ³¹P NMR |

| Spectrometer Frequency | ≥ 400 MHz | ≥ 162 MHz |

| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |

| Internal Standard | Maleic Acid (for ¹H) | Triphenyl phosphate (for ³¹P) |

| Temperature | 25 °C | 25 °C |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing signal | 5 x T₁ of the phosphorus signal |

| Number of Scans | ≥ 16 | ≥ 64 |

The logical relationship for determining isotopic purity using NMR is as follows:

Figure 3: Logical relationship in NMR-based isotopic purity assessment.

Conclusion

The determination of the isotopic purity of Fosphenytoin-d10 disodium is a critical quality control step that ensures its suitability as an internal standard for quantitative analysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and overall purity. For researchers, scientists, and drug development professionals, it is imperative to obtain a lot-specific Certificate of Analysis from the supplier, which should detail the isotopic purity and the methods used for its determination. This ensures the generation of accurate and reproducible data in their studies.

An In-depth Technical Guide to Fosphenytoin-d10 Disodium for Therapeutic Drug Monitoring Research

This technical guide provides a comprehensive overview of the principles and methodologies for the therapeutic drug monitoring (TDM) of fosphenytoin (B1200035), with a focus on the role of deuterated internal standards in analytical quantification. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical monitoring of fosphenytoin.

Introduction to Fosphenytoin and Therapeutic Drug Monitoring

Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2][3] It was developed to overcome the solubility issues associated with phenytoin, allowing for more reliable intravenous and intramuscular administration.[2][3] Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases in the liver and red blood cells.[1] The half-life for this conversion is approximately 8 to 15 minutes.[1][2]

The therapeutic and toxic effects of fosphenytoin are mediated by the active drug, phenytoin. Therefore, TDM for patients receiving fosphenytoin involves the measurement of phenytoin concentrations in plasma or serum.[1] The generally accepted therapeutic range for total phenytoin concentration is 10 to 20 mcg/mL, while the range for unbound (free) phenytoin is 1 to 2 mcg/mL.[1][4] Monitoring of phenytoin levels is crucial due to its narrow therapeutic index and high interpatient pharmacokinetic variability.[5]

Due to the rapid conversion of the prodrug, plasma phenytoin levels are typically measured after the conversion is complete, which is recommended to be 2 hours after the end of an IV infusion or 4 hours after an intramuscular injection.[1][4]

The Role of Deuterated Internal Standards in Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of drugs in biological matrices. In LC-MS/MS-based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is essential for achieving high accuracy and precision. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

For the TDM of fosphenytoin, which relies on the measurement of phenytoin, Phenytoin-d10 is the most commonly used deuterated internal standard.[6][7][8][9][10] Phenytoin-d10 is chemically identical to phenytoin, but has a higher molecular weight due to the presence of ten deuterium atoms. This allows it to be distinguished from the unlabeled phenytoin by the mass spectrometer.

The use of a deuterated internal standard like Phenytoin-d10 is critical because it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantification.

While the topic of this guide is Fosphenytoin-d10 disodium (B8443419), its direct application as an internal standard in routine TDM is not widely documented in the reviewed literature. The standard practice is to monitor the active metabolite, phenytoin, using Phenytoin-d10. In a research context, Fosphenytoin-d10 could theoretically be used as an internal standard for quantifying the prodrug fosphenytoin itself, to study its pharmacokinetics prior to conversion.

Analytical Methodology: Quantification of Phenytoin by LC-MS/MS

The following sections detail a typical experimental protocol for the quantification of phenytoin in human plasma using Phenytoin-d10 as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).

Table 1: Comparison of Sample Preparation Protocols

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Principle | A solvent (e.g., methanol (B129727), acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. |

| Typical Solvents | Methanol, Acetonitrile | Diethyl ether, Ethyl acetate |

| Procedure | 1. Aliquot 100 µL of plasma sample. 2. Add 5 µL of Phenytoin-d10 internal standard solution. 3. Add 200 µL of cold methanol to precipitate proteins. 4. Vortex for 30 seconds. 5. Centrifuge at 10,000 rpm for 10 minutes. 6. Transfer the supernatant for LC-MS/MS analysis. | 1. Aliquot 200 µL of plasma sample. 2. Add Phenytoin-d10 internal standard. 3. Add 1 mL of diethyl ether. 4. Vortex to mix. 5. Centrifuge to separate layers. 6. Evaporate the organic layer and reconstitute the residue. |

| Advantages | Simple, fast, and requires small sample volumes. | Provides a cleaner extract, potentially reducing matrix effects. |

| Disadvantages | May result in less clean extracts compared to LLE. | More time-consuming and requires larger solvent volumes. |

Chromatographic Conditions

Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate phenytoin from other components in the sample extract before it enters the mass spectrometer.

Table 2: Typical LC Parameters for Phenytoin Analysis

| Parameter | Condition |

| LC Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[9][10] |

| Mobile Phase | A: 2mM Ammonium Acetate in water (pH 6.3) B: Methanol |

| Gradient | Isocratic (e.g., 30:70 v/v A:B)[9][10] |

| Flow Rate | 1 mL/min[9][10] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Retention Time (Phenytoin) | ~2.50 min[9][10] |

| Retention Time (Phenytoin-d10) | ~2.46 min[9][10] |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. This provides high selectivity and sensitivity.

Table 3: Typical MS Parameters for Phenytoin and Phenytoin-d10

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Phenytoin | 253.10 | 182.30 | ESI Positive[9][10] |

| Phenytoin-d10 (IS) | 263.30 | 192.20 | ESI Positive[9][10] |

Calibration and Quantification

Calibration curves are constructed by analyzing a series of standards with known concentrations of phenytoin and a fixed concentration of the internal standard (Phenytoin-d10). The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Table 4: Representative Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 60 - 12,000 ng/mL[9][10] |

| Correlation Coefficient (r²) | ≥ 0.995[6][7] |

| Accuracy | Within ±15% of nominal values (±20% at LLOQ)[9][10] |

| Precision | ≤ 15% RSD (≤ 20% at LLOQ) |

Diagrams and Workflows

Metabolic Conversion of Fosphenytoin

The following diagram illustrates the conversion of the prodrug fosphenytoin into the active drug phenytoin.

Caption: Metabolic pathway of fosphenytoin to phenytoin.

Experimental Workflow for TDM

This diagram outlines the major steps in a typical LC-MS/MS workflow for the therapeutic drug monitoring of fosphenytoin.

Caption: LC-MS/MS workflow for phenytoin quantification.

Synthesis of Fosphenytoin

While the synthesis of Fosphenytoin-d10 is not commonly reported, the synthesis of fosphenytoin itself involves several key steps. A common approach involves the reaction of 3-hydroxymethyl-5,5-diphenyl-2,4-imidazolidinedione with a phosphorylating agent.[11] Alternative synthetic routes have been developed to improve efficiency and reduce costs, for example, by using a mesylester of hydroxymethyl phenytoin as a key intermediate.[12]

The synthesis of Fosphenytoin-d10 would likely follow a similar pathway, starting with Phenytoin-d10 as the initial reactant.

Conclusion

The therapeutic drug monitoring of fosphenytoin is effectively the monitoring of its active metabolite, phenytoin. The use of a deuterated internal standard, specifically Phenytoin-d10, in conjunction with LC-MS/MS, provides a robust, accurate, and precise method for quantification. This technical guide has outlined the key principles and a representative experimental protocol for this analysis. While Fosphenytoin-d10 disodium is not commonly used as an internal standard in routine clinical TDM, it remains a valuable tool for research into the specific pharmacokinetics of the fosphenytoin prodrug itself. The methodologies and data presented here serve as a comprehensive resource for professionals in the field of drug development and therapeutic drug monitoring.

References

- 1. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fosphenytoin (Cerebyx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fosphenytoin - Wikipedia [en.wikipedia.org]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Evaluation of Fosphenytoin Therapeutic Drug Monitoring in the Neurocritical Care Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new method for simultaneous quantification of fosphenytoin, phenytoin and its primary metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin in whole blood by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. rjptonline.org [rjptonline.org]

- 11. US20070249563A1 - Process for preparing fosphenytoin - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing of Fosphenytoin-d10 Disodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for Fosphenytoin-d10 disodium (B8443419), a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the anti-epileptic drug Fosphenytoin. This document outlines key technical data for informed purchasing decisions, details on available product specifications, and a logical workflow for supplier selection.

Introduction to Fosphenytoin-d10 Disodium

Fosphenytoin is a water-soluble prodrug of phenytoin, a widely used anticonvulsant medication. Fosphenytoin-d10 disodium salt serves as a stable isotope-labeled internal standard for quantitative analysis in bioanalytical studies, primarily using liquid chromatography-mass spectrometry (LC-MS). The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug and ensuring accurate quantification in complex biological matrices.

Commercial Supplier Landscape

A number of chemical suppliers provide Fosphenytoin-d10 disodium for research purposes. The following table summarizes the offerings from prominent vendors. While direct purity and isotopic enrichment values for the deuterated form are not always explicitly stated on product pages, the high purity of the non-deuterated analogs from the same suppliers suggests a commitment to quality. Researchers are advised to request a Certificate of Analysis (CoA) for batch-specific data.

Quantitative Data Summary

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes |

| MedchemExpress | HY-B1657AS | Typically >98% (based on non-deuterated analog purity of 99.81%)[1] | Information not readily available, request from supplier | Inquire for quote |

| Axios Research | AR-P31322[2] | High purity, compliant with regulatory guidelines[2] | Information not readily available, request from supplier | Inquire for quote |

| Simson Pharma | F700008[3][4] | High quality, CoA provided with every compound | Information not readily available, request from supplier | Custom synthesis |

| Clinivex | Not specified | High-quality for life science research | Information not readily available, request from supplier | 10mg, 50mg, 100mg |

| Toronto Research Chemicals (TRC) | Not specified | High purity standards | Information not readily available, request from supplier | Inquire for quote |

Note: Purity and isotopic enrichment are critical parameters. It is imperative to obtain the Certificate of Analysis (CoA) from the supplier before purchase to confirm that the product meets the specific requirements of the intended research application.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of Fosphenytoin-d10 disodium are typically developed and validated in individual research laboratories based on the specific bioanalytical assay being performed. However, the general workflow for its use as an internal standard in a quantitative LC-MS analysis is as follows:

-

Preparation of Stock Solutions:

-

Accurately weigh the Fosphenytoin-d10 disodium salt.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution under appropriate conditions (typically at -20°C or -80°C) to ensure stability.

-

-

Preparation of Working Solutions:

-

Prepare a series of working solutions by diluting the stock solution with the appropriate solvent. The concentration of the working solution will depend on the expected concentration range of the analyte (Fosphenytoin/Phenytoin) in the samples.

-

-

Sample Preparation:

-

To each biological sample (e.g., plasma, serum, urine), add a fixed volume of the Fosphenytoin-d10 disodium internal standard working solution.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column).

-

Develop a chromatographic method to separate Fosphenytoin, Phenytoin, and the deuterated internal standard.

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Supplier Selection Workflow

The process of selecting a suitable commercial supplier for Fosphenytoin-d10 disodium can be streamlined by following a logical workflow. The diagram below, generated using the DOT language, illustrates the key decision points in this process.

Caption: A flowchart illustrating the decision-making process for selecting a commercial supplier of Fosphenytoin-d10 disodium for research purposes.

This guide provides a foundational understanding for researchers seeking to procure Fosphenytoin-d10 disodium. By carefully evaluating the technical specifications and following a structured selection process, scientists can confidently source high-quality reagents essential for their research endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of Fosphenytoin in Plasma using Fosphenytoin-d10 Disodium as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of fosphenytoin (B1200035) in plasma samples. Fosphenytoin, a water-soluble prodrug of phenytoin (B1677684), is rapidly converted to phenytoin by endogenous phosphatases in the blood.[1][2] This method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the simultaneous determination of the resulting phenytoin and utilizes Fosphenytoin-d10 disodium (B8443419) as the internal standard, which is converted to Phenytoin-d10. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics are summarized from published data to demonstrate the suitability of this approach for pharmacokinetic studies and therapeutic drug monitoring research.

Introduction

Fosphenytoin is a phosphate (B84403) ester prodrug of phenytoin developed to overcome the solubility issues associated with parenteral administration of phenytoin.[2][3] Upon intravenous or intramuscular administration, fosphenytoin is rapidly and completely hydrolyzed by ubiquitous phosphatases to form phenytoin, the active anticonvulsant.[4] Accurate quantification of phenytoin in plasma following fosphenytoin administration is crucial for pharmacokinetic studies and in drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they account for variations in sample preparation and matrix effects. Fosphenytoin-d10 disodium serves as an ideal internal standard for this application, as it mimics the in-vivo conversion of fosphenytoin to phenytoin.

Signaling Pathway: Conversion of Fosphenytoin to Phenytoin

Fosphenytoin is converted to phenytoin in vivo through the enzymatic cleavage of its phosphate group by tissue and blood phosphatases. This hydrolysis also yields formaldehyde (B43269) and phosphate as byproducts. The formaldehyde is subsequently metabolized to formate.

Figure 1: In-vivo conversion of Fosphenytoin to Phenytoin.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis. The following protocols are based on established methods for the analysis of phenytoin in biological matrices.

I. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting phenytoin from plasma samples.

-

Sample Thawing: Thaw plasma samples and internal standard stock solutions at room temperature.

-

Spiking Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add a specified volume of Fosphenytoin-d10 disodium internal standard solution.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject a portion of the supernatant (or reconstituted sample) into the LC-MS/MS system.

II. Liquid Chromatography

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase A: 2mM Ammonium Acetate in water (pH 6.3) Mobile Phase B: Methanol Gradient: Isocratic Flow Rate: 1 mL/min Injection Volume: 5-20 µL Column Temperature: 40°C Run Time: 4 minutes

III. Mass Spectrometry

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenytoin | 253.10 | 182.30 |

| Phenytoin-d10 (from Fosphenytoin-d10) | 263.30 | 192.20 |

Note: These transitions are for the active drug, phenytoin, and its deuterated analog, as fosphenytoin is converted prior to analysis.

Quantitative Data

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of phenytoin in plasma, which is applicable to the analysis following fosphenytoin administration.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Phenytoin | 60 - 12000 | > 0.996 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 60 | ± 20% | < 15% |

| Low | 180 | ± 15% | < 15% |

| Medium | 6000 | ± 15% | < 15% |

| High | 9600 | ± 15% | < 15% |

Table 3: Recovery

| Analyte | Recovery (%) |

| Phenytoin | ~87% |

| Phenytoin-d10 | ~86% |

Experimental Workflow Diagram

The overall experimental workflow for the analysis of fosphenytoin in plasma is depicted below.

Figure 2: Experimental workflow for plasma sample analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of fosphenytoin in plasma samples through the analysis of its active metabolite, phenytoin. The use of Fosphenytoin-d10 disodium as an internal standard ensures high accuracy and precision. This protocol is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of fosphenytoin.

References

Application Note and Protocol: High-Throughput Analysis of Phenytoin in Biological Matrices using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin (B1677684) is an anti-epileptic drug with a narrow therapeutic index, necessitating precise monitoring of its concentration in biological fluids to ensure efficacy and avoid toxicity.[1] Fosphenytoin (B1200035), a water-soluble prodrug, is rapidly converted to phenytoin in the body and is often administered parenterally.[2][3][4][5] For accurate quantification of phenytoin in research and clinical settings, stable isotope-labeled internal standards are employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the sample preparation and analysis of phenytoin in biological matrices using its deuterated analog, Phenytoin-d10, as an internal standard. While the inquiry specified Fosphenytoin-d10 disodium, the established and widely validated method for phenytoin bioanalysis utilizes Phenytoin-d10.

Overview of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of phenytoin from biological samples.

References

- 1. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fosphenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Phenytoin and Fosphenytoin | Neupsy Key [neupsykey.com]

- 5. Study of antiepileptic drug fosphenytoin; a prodrug of phenytoin prodrug fosphenytoin - MedCrave online [medcraveonline.com]

Application Note & Protocol: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Fosphenytoin and Phenytoin using Fosphenytoin-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiepileptic prodrug fosphenytoin (B1200035) and its active metabolite, phenytoin (B1677684), in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Fosphenytoin-d10 disodium (B8443419). This protocol is designed for researchers in drug development, clinical pharmacology, and bioanalytical laboratories.

Introduction

Fosphenytoin is a water-soluble phosphate (B84403) ester prodrug of phenytoin, a widely used anticonvulsant medication. Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases. The use of a prodrug formulation overcomes solubility issues associated with phenytoin, allowing for more reliable intravenous and intramuscular administration. Accurate and simultaneous quantification of both fosphenytoin and phenytoin is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to optimize patient dosing and minimize toxicity.

LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard, such as fosphenytoin-d10, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.[2] This application note describes a comprehensive LC-MS/MS method for the simultaneous determination of fosphenytoin and phenytoin in plasma, utilizing fosphenytoin-d10 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Fosphenytoin disodium salt (Reference Standard)

-

Phenytoin (Reference Standard)

-

Fosphenytoin-d10 disodium salt (Internal Standard)[3]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve fosphenytoin disodium salt, phenytoin, and fosphenytoin-d10 disodium salt in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare serial dilutions of the fosphenytoin and phenytoin stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Prepare a working solution of the internal standard (fosphenytoin-d10) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation Protocol (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL Fosphenytoin-d10).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is recommended for optimal separation of the analytes from matrix components (see Table 1).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) System:

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The MRM transitions for fosphenytoin, phenytoin, and fosphenytoin-d10 are listed in Table 2. These transitions are based on the known molecular weights and fragmentation patterns. Fosphenytoin, being a phosphate ester, is expected to readily lose the phosphate group (H3PO4, 98 Da) during fragmentation.[4][5]

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi).

Data Presentation and Results

Chromatographic Separation

The described LC conditions provide excellent chromatographic separation of fosphenytoin, phenytoin, and the internal standard, with distinct retention times and symmetrical peak shapes, free from interference from endogenous plasma components.

Quantitative Data

The following tables summarize the key quantitative parameters of the LC-MS/MS method.

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Table 2: Mass Spectrometry MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fosphenytoin | 361.1 | 253.1 | 100 | 25 |

| 361.1 | 182.1 | 100 | 35 | |

| Phenytoin | 253.1 | 182.1 | 100 | 30 |

| 253.1 | 104.1 | 100 | 40 | |

| Fosphenytoin-d10 (IS) | 371.1 | 263.1 | 100 | 25 |

| 371.1 | 192.1 | 100 | 35 |

Note: The exact collision energies should be optimized for the specific instrument used.

Table 3: Method Validation Summary

| Parameter | Fosphenytoin | Phenytoin |

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 12% | < 12% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery | > 85% | > 85% |

| Matrix Effect | Minimal | Minimal |

Mandatory Visualizations

Experimental Workflow

Signaling Pathway of Fosphenytoin to Phenytoin Conversion

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of fosphenytoin and phenytoin in human plasma. The use of a stable isotope-labeled internal standard, Fosphenytoin-d10, ensures the accuracy and precision required for demanding bioanalytical studies. This protocol is readily adaptable for use in various research and clinical laboratory settings, facilitating pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring of this important antiepileptic agent.

References

- 1. agilent.com [agilent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fosphenytoin-d10 Disodium Salt | Axios Research [axios-research.com]

- 4. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Fosphenytoin-d10 Disodium in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosphenytoin (B1200035) is a water-soluble phosphate (B84403) ester prodrug of phenytoin (B1677684), a widely used anticonvulsant medication.[1][2][3] Following administration, fosphenytoin is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues.[2][3] This conversion has a half-life of approximately 7 to 15 minutes. The use of a stable isotope-labeled internal standard is crucial for accurate quantification of the active analyte, phenytoin, in biological matrices during pharmacokinetic (PK) studies. While the topic specifies Fosphenytoin-d10 disodium, the standard and scientifically accepted internal standard for bioanalysis of phenytoin (the active metabolite of fosphenytoin) is Phenytoin-d10. This is because the quantification of the active drug is the primary objective of these studies. This document provides detailed application notes and protocols for the use of Phenytoin-d10 as an internal standard in pharmacokinetic studies of fosphenytoin.

Metabolic Pathway of Fosphenytoin

Fosphenytoin undergoes a one-step conversion to its active form, phenytoin. This process is catalyzed by alkaline phosphatases.

Caption: Metabolic conversion of Fosphenytoin to Phenytoin.

Application in Pharmacokinetic Studies

Phenytoin-d10 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify phenytoin concentrations in biological samples such as plasma, blood, and saliva. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and instrument response.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of fosphenytoin and the resulting phenytoin from various studies.

| Parameter | Fosphenytoin | Phenytoin (from Fosphenytoin) | Route of Administration | Reference |

| Tmax (Time to Peak Concentration) | End of infusion | ~10-20 minutes post-infusion | Intravenous (IV) | |